Tributyl(2-chlorophenoxy)stannane

CAS No.: 59431-29-7

Cat. No.: VC20641500

Molecular Formula: C18H31ClOSn

Molecular Weight: 417.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59431-29-7 |

|---|---|

| Molecular Formula | C18H31ClOSn |

| Molecular Weight | 417.6 g/mol |

| IUPAC Name | tributyl-(2-chlorophenoxy)stannane |

| Standard InChI | InChI=1S/C6H5ClO.3C4H9.Sn/c7-5-3-1-2-4-6(5)8;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |

| Standard InChI Key | UVZRXDLBQXFZBI-UHFFFAOYSA-M |

| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=C1Cl |

Introduction

Structural and Nomenclature Overview

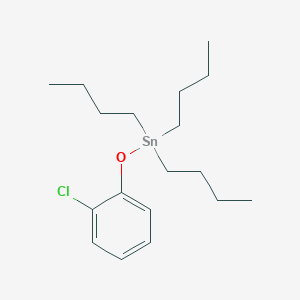

Tributyl(2-chlorophenoxy)stannane belongs to the organotin family, where a tin atom is covalently bonded to organic groups. Its structure consists of a central tin atom bound to three butyl groups and one 2-chlorophenoxy group (Figure 1). The 2-chlorophenoxy moiety introduces aromaticity and electron-withdrawing characteristics, influencing reactivity and stability. The IUPAC name derives from the substituents: tributyl denotes the three butyl groups, 2-chlorophenoxy specifies the aromatic substituent, and stannane indicates the tin center .

The compound’s molecular formula is C<sub>18</sub>H<sub>29</sub>ClOSn, with a molar mass of approximately 403.6 g/mol. Its structure aligns with organotin compounds known for their versatility in organic synthesis and material science, though the chlorophenoxy group introduces distinct steric and electronic effects .

Synthesis and Manufacturing

While no explicit synthesis protocol for tributyl(2-chlorophenoxy)stannane is documented in the provided sources, analogous organotin compounds offer plausible routes. A common method involves nucleophilic substitution between tributyltin chloride and 2-chlorophenol (Figure 2):

This reaction typically proceeds in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane under inert atmospheres to prevent hydrolysis . The use of bases such as triethylamine may facilitate deprotonation of the phenol, enhancing reactivity. Purification via column chromatography or distillation yields the target compound, though exact conditions (e.g., temperature, stoichiometry) remain speculative without direct experimental data.

Comparative analysis with tributyl(chloro)stannane (CAS 1461-22-9) reveals shared synthetic challenges, such as moisture sensitivity and the need for rigorous exclusion of oxygen .

Physicochemical Properties

Physical properties of tributyl(2-chlorophenoxy)stannane can be inferred from structurally similar compounds:

The compound’s low water solubility (<<1 g/L) and high lipophilicity suggest a tendency to bioaccumulate in lipid-rich tissues, a trait common to organotin derivatives . The chlorophenoxy group likely enhances stability against hydrolysis compared to alkyl-substituted analogs, though oxidative degradation remains a concern.

Applications and Industrial Relevance

Organotin compounds are historically significant in agrochemicals, polymers, and catalysis. For tributyl(2-chlorophenoxy)stannane, potential applications include:

-

Biocides: Analogous to tributyltin oxide (TBTO), it may exhibit antifungal and antifouling properties, though its environmental toxicity limits modern use .

-

Polymer Stabilizers: The aromatic group could act as a UV stabilizer in PVC or polyurethanes, mitigating degradation via radical scavenging.

-

Organic Synthesis: As a transmetallation agent in Stille couplings, enabling carbon-carbon bond formation in complex molecule synthesis .

Toxicity and Environmental Impact

Tributyl(2-chlorophenoxy)stannane’s ecological profile mirrors that of toxic organotin derivatives. Key risks include:

-

Aquatic Toxicity: Even at low concentrations (µg/L), organotins disrupt mitochondrial function in mollusks and fish, impairing growth and reproduction .

-

Endocrine Disruption: Tributyltin compounds are known to induce imposex in gastropods, a phenomenon where females develop male sexual characteristics .

-

Human Health Risks: Chronic exposure may lead to immunotoxicity and neurotoxicity, though data specific to this compound is lacking.

Environmental persistence is a critical concern, with half-lives in sediments exceeding several years. Degradation pathways likely involve microbial dechlorination and stepwise debutylation, yielding less toxic but still problematic metabolites .

Comparative Analysis with Related Compounds

Tributyl(2-chlorophenoxy)stannane occupies a niche within the organotin family. Contrasting it with analogs highlights functional differences:

The chlorophenoxy group in tributyl(2-chlorophenoxy)stannane balances electronic withdrawal (via Cl) with aromatic stability, making it less reactive than alkyltin chlorides but more versatile than purely aromatic derivatives.

Future Research Directions

Prospective studies should prioritize:

-

Ecotoxicological Assessments: Long-term exposure studies on model organisms to quantify bioaccumulation factors.

-

Green Synthesis Routes: Catalytic methods to minimize waste and energy input.

-

Alternative Applications: Exploration in energy storage (e.g., as redox-active materials) or medicinal chemistry (e.g., antitumor agents).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume